N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
“N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide” is a complex organic compound that features a combination of heterocyclic structures and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide” typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the chlorothiophene moiety: This step may involve the coupling of a chlorothiophene derivative with the oxadiazole intermediate using palladium-catalyzed cross-coupling reactions.
Attachment of the morpholinosulfonyl group: This can be done through sulfonylation reactions, where the morpholine ring is introduced via nucleophilic substitution.
Final coupling with benzamide: The final step involves the formation of the benzamide linkage, typically through amide bond formation reactions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its target pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide” would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide: can be compared with other compounds containing the 1,3,4-oxadiazole ring, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O5S2/c18-14-6-5-13(28-14)16-20-21-17(27-16)19-15(23)11-1-3-12(4-2-11)29(24,25)22-7-9-26-10-8-22/h1-6H,7-10H2,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUXWPIJXXNZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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